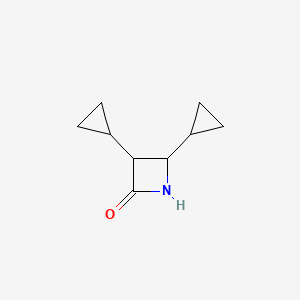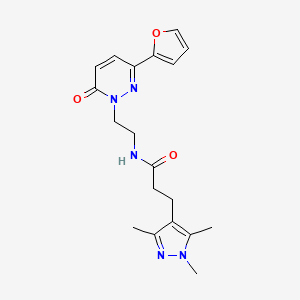![molecular formula C24H32ClN3O3S2 B2552912 N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride CAS No. 1215527-70-0](/img/structure/B2552912.png)
N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride involves the coupling of specific acids with amino acid esters. In one study, hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester were synthesized using N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) and 4-(dimethylamino) pyridine (DMAP) as a catalyst . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate thiazole and carboxylic acid components.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction. For example, the study of N-[2-(dimethylamino)ethyl]glycolurils and their hydrochlorides revealed that the yields of the target glycoluril hydrochlorides varied depending on the substitution of the starting compounds. The introduction of phenyl groups at specific positions of the starting compound influenced the crystallization form, as shown by X-ray diffraction . This suggests that the molecular structure of N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride could also be characterized by similar crystallographic techniques to determine its conformation and stability.
Chemical Reactions Analysis
The interaction of related compounds with enzymes has been extensively studied. For instance, 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide was tested for its interaction with mammalian carbonic anhydrase isozymes. The compound showed varying degrees of inhibition potency, which was determined through kinetic studies and X-ray crystallographic studies . These findings indicate that the compound may also interact with biological enzymes, which could be analyzed through similar inhibition studies to understand its chemical reactivity and potential biological applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride are not detailed in the provided papers, the studies do offer insights into the properties of structurally related compounds. The antioxidative and antiviral activities of hydroxycinnamic acid amides of thiazole containing amino acid esters were evaluated, indicating that these compounds possess biological activity . Additionally, the solubility and crystallization behavior of related compounds can be inferred from the synthesis and structural analysis . These properties are crucial for understanding the behavior of the compound in biological systems and for its potential application in pharmaceuticals.
Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives, which share structural similarities with the chemical , have been studied for their effectiveness in inhibiting corrosion, particularly in steel. These compounds, including those like N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride, can adsorb onto metal surfaces, providing protection against corrosion in acidic environments (Hu et al., 2016).
Antibacterial Agents
Compounds containing a sulfonamido moiety, which is a component of the chemical , have been synthesized and evaluated for their antibacterial properties. These heterocyclic compounds, including benzothiazole derivatives, have shown potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antioxidative and Antiviral Activity
Hydroxycinnamic acid amides of thiazole-containing amino acids, closely related to the chemical in focus, have been synthesized and studied for their antioxidative and antiviral activities. These compounds have shown promising results against influenza and herpes viruses (Stankova et al., 2009).
Library Generation for Diverse Compounds
Benzothiazole derivatives, similar to N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride, have been used as starting materials in various chemical reactions. These reactions have helped in creating libraries of structurally diverse compounds, potentially useful in various scientific applications (Roman, 2013).
Antimicrobial Activity
Novel thiazole derivatives have been synthesized and assessed for their antimicrobial properties. This research indicates the potential of such compounds, which include benzothiazole derivatives, as antimicrobial agents (Khidre & Radini, 2021).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S2.ClH/c1-17-8-12-20(13-9-17)32(29,30)16-6-7-21(28)27(15-14-26(4)5)24-25-22-18(2)10-11-19(3)23(22)31-24;/h8-13H,6-7,14-16H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZMHJCBZMMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2552829.png)


![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)
![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)




![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)
